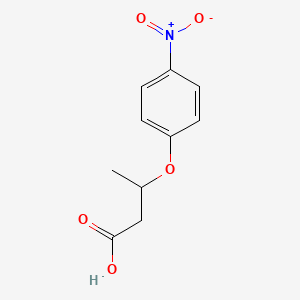3-(4-Nitrophenoxy)butyric Acid
CAS No.:
Cat. No.: VC14070779
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO5 |
|---|---|
| Molecular Weight | 225.20 g/mol |
| IUPAC Name | 3-(4-nitrophenoxy)butanoic acid |
| Standard InChI | InChI=1S/C10H11NO5/c1-7(6-10(12)13)16-9-4-2-8(3-5-9)11(14)15/h2-5,7H,6H2,1H3,(H,12,13) |
| Standard InChI Key | KMTHNBOSBSKQAK-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural Characterization and Nomenclature
The compound’s IUPAC name, 3-(4-nitrophenoxy)butyric acid, specifies a four-carbon butyric acid chain (CH2CH2CH2COOH) with a phenoxy group substituted at the third carbon and a nitro group at the para position of the aromatic ring. Its molecular formula is C10H11NO5, identical to its positional isomers . Key structural features include:
-
Nitro group orientation: The electron-withdrawing nitro group at the 4-position of the phenyl ring influences electronic distribution, potentially affecting reactivity and intermolecular interactions .
-
Carboxylic acid functionality: The terminal carboxylic acid enables salt formation, esterification, and participation in hydrogen bonding .
Table 1: Comparative Structural Data for Nitrophenoxy Butyric Acid Isomers
| Property | 4-(4-Nitrophenoxy)butanoic Acid | 4-(3-Nitrophenoxy)butanoic Acid | 3-(4-Nitrophenoxy)butyric Acid (Inferred) |
|---|---|---|---|
| Molecular Formula | C10H11NO5 | C10H11NO5 | C10H11NO5 |
| Molecular Weight (g/mol) | 225.20 | 224.19 | ~225.20 |
| Melting Point (°C) | 126–127 | Not reported | Not reported |
| Canonical SMILES | O=C(O)CCCOC1=CC=C(C=C1)N+[O-] | C1=CC(=CC(=C1)OCCCC(=O)O)N+[O-] | CC(CC(=O)O)OC2=CC=C(C=C2)N+[O-] |
Synthesis Pathways
While no direct synthesis route for 3-(4-nitrophenoxy)butyric acid is documented, analogous methods for nitrophenoxy-substituted carboxylic acids provide a framework. The patent CN1342641A outlines a multi-step process for synthesizing 4-(p-nitrophenoxy)-3-methyl-2-butenyl-ol-1, involving:
-
Chlorination: Reaction of isoprene with chlorinated lime to form chloroisoamylene alcohol.
-
Esterification: Treatment with acetic anhydride and toluenesulfonic acid to yield 4-chloroisoamylene acetate.
-
Coupling: Reaction with sodium p-nitrophenolate to introduce the nitrophenoxy group.
-
Hydrolysis: Cleavage of the acetate group to produce the final alcohol .
Adapting this approach, 3-(4-nitrophenoxy)butyric acid could theoretically be synthesized via:
-
Nucleophilic substitution: Reaction of 3-bromobutyric acid with sodium 4-nitrophenolate.
-
Ester hydrolysis: If the nitrophenoxy group is introduced as an ester, followed by alkaline hydrolysis to yield the carboxylic acid .
Physicochemical Properties
Thermal Stability
The melting point of 4-(4-nitrophenoxy)butanoic acid is reported as 126–127°C , suggesting that the 3-substituted isomer may exhibit similar thermal behavior, though steric effects could lower this value slightly.
Solubility and Reactivity
-
Solubility: Nitrophenoxy compounds typically show limited water solubility due to hydrophobic aromatic rings but dissolve in polar aprotic solvents (e.g., DMSO, acetone) .
-
Acidity: The carboxylic acid group (pKa ~4.8) deprotonates in basic media to form the conjugate base, enhancing water solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume